Fmoc-2,4-Dimethyl-D-phenylalanine
Overview
Description
Fmoc-2,4-Dimethyl-D-phenylalanine is a chemical compound with the molecular formula C26H25NO4 . It is primarily used in peptide synthesis and pharmaceutical research . It is noted for its high purity, exceptional stability, and wide range of applications .
Synthesis Analysis
Fmoc solid-phase peptide synthesis (SPPS) is the method of choice for peptide synthesis . Fmoc-2,4-Dimethyl-D-phenylalanine can be synthesized using this method. The synthesis of Fmoc-phenylalanine-based hydrogels has been reported using trisodium citrate as a pH modulator .Molecular Structure Analysis
The molecular structure of Fmoc-2,4-Dimethyl-D-phenylalanine is represented by the Hill Notation: C26H25NO4 . Its molecular weight is 415.48 .Physical And Chemical Properties Analysis
Fmoc-2,4-Dimethyl-D-phenylalanine is a solid . Its empirical formula is C26H25NO4, and it has a molecular weight of 415.48 .Scientific Research Applications
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- Fmoc-2,4-Dimethyl-D-phenylalanine has been suggested as a promising, tunable, and versatile scaffold for tissue engineering . It can form a hydrogel with remarkable mechanical rigidity, which is directly correlated with the peptide concentration . This hydrogel can support Chinese Hamster Ovarian (CHO) cell adhesion .
- The preparation of the hydrogel involves self-assembly of the Fmoc-2,4-Dimethyl-D-phenylalanine under physiological conditions . The structural properties of the resulting hydrogel, such as mechanical rigidity, entanglement of the fibrillary network, and the thickness of the fibers, strictly depend on the experimental conditions used during the preparation .
- The results show that the hydrogel has a remarkable mechanical rigidity compared to other physically cross-linked ones .
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- Fmoc-2,4-Dimethyl-D-phenylalanine is used as an important raw material and intermediate in organic synthesis .
- The specific methods of application or experimental procedures in organic synthesis can vary widely depending on the specific synthesis process and the desired end product .
- The outcomes of using Fmoc-2,4-Dimethyl-D-phenylalanine in organic synthesis also depend on the specific synthesis process and the desired end product .
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- Fmoc-2,4-Dimethyl-D-phenylalanine is used as a building block in peptide synthesis . This process includes a range of techniques and procedures that enable the preparation of materials ranging from small peptides to large proteins .
- The specific methods of application or experimental procedures in peptide synthesis can vary widely depending on the specific synthesis process and the desired end product . Typically, two protecting groups are commonly used in solid-phase peptide synthesis – Fmoc (9-fluorenylmethyl carbamate) and t-Boc (Di-tert-butyl dicarbonate) .
- The outcomes of using Fmoc-2,4-Dimethyl-D-phenylalanine in peptide synthesis also depend on the specific synthesis process and the desired end product .
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- Fmoc-2,4-Dimethyl-D-phenylalanine is used as a building block in biochemistry . It has been used to create membrane-active peptides, bioconjugates, and enzyme inhibitors, among other things .
- The specific methods of application or experimental procedures in biochemistry can vary widely depending on the specific process and the desired end product .
- The outcomes of using Fmoc-2,4-Dimethyl-D-phenylalanine in biochemistry also depend on the specific process and the desired end product .
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- Fmoc-2,4-Dimethyl-D-phenylalanine has been used in the development of novel hybrid materials . These materials have enhanced mechanical properties, stability, and biocompatibility .
- The preparation of these materials involves the self-assembly of Fmoc-2,4-Dimethyl-D-phenylalanine under physiological conditions . The structural properties of the resulting materials depend on the experimental conditions used during the preparation .
- The outcomes of using Fmoc-2,4-Dimethyl-D-phenylalanine in material science also depend on the specific process and the desired end product .
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- Fmoc-2,4-Dimethyl-D-phenylalanine has been used in the development of drug delivery systems . The ability of Fmoc-2,4-Dimethyl-D-phenylalanine to form gels has been utilized in creating systems with high drug loading capacity .
- The preparation of these drug delivery systems involves the self-assembly of Fmoc-2,4-Dimethyl-D-phenylalanine under physiological conditions .
- The outcomes of using Fmoc-2,4-Dimethyl-D-phenylalanine in drug delivery also depend on the specific process and the desired end product .
Safety And Hazards
Future Directions
Fmoc-2,4-Dimethyl-D-phenylalanine and other Fmoc-protected peptides and amino acids have immense potential in various biological applications . The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology .
properties
IUPAC Name |
(2R)-3-(2,4-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-16-11-12-18(17(2)13-16)14-24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBSNHLSKRVUBF-XMMPIXPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428040 | |
Record name | Fmoc-2,4-Dimethyl-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-2,4-Dimethyl-D-phenylalanine | |
CAS RN |
1217627-86-5 | |
Record name | Fmoc-2,4-Dimethyl-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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